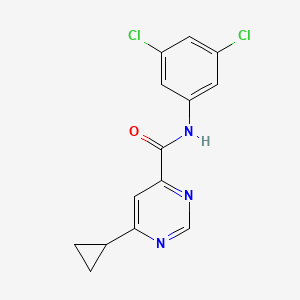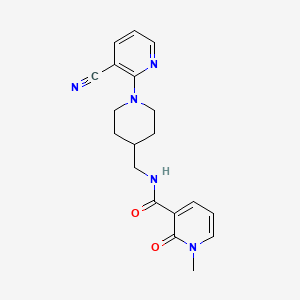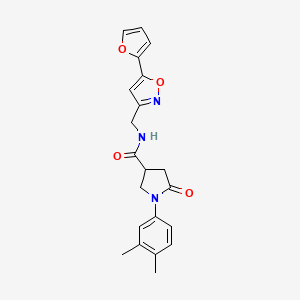
N-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)aniline: is a compound that belongs to the class of tetrazoles, which are five-membered ring structures containing four nitrogen atoms and one carbon atom. Tetrazoles and their derivatives are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)aniline typically involves the reaction of aniline derivatives with azide compounds under specific conditions. One common method involves the use of sodium azide and a suitable catalyst to facilitate the cycloaddition reaction, forming the tetrazole ring . The reaction is usually carried out in solvents like methanol or acetonitrile at room temperature .
Industrial Production Methods: Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to minimize environmental impact . The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions: N-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in solvents like dichloromethane.
Major Products: The major products formed from these reactions include oxidized tetrazole derivatives, reduced amines, and substituted tetrazoles with various functional groups .
Applications De Recherche Scientifique
Chemistry: In chemistry, N-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of stable metallic complexes and molecular compounds .
Biology and Medicine: Tetrazole derivatives, including this compound, have shown potential in medicinal chemistry as antimicrobial and anti-inflammatory agents . They are also explored for their potential use in drug delivery systems due to their ability to form stable complexes with various drugs .
Industry: In the industrial sector, tetrazole derivatives are used in the development of energetic materials and propellants due to their high nitrogen content and energy density . They are also employed in the synthesis of polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of N-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)aniline involves its interaction with molecular targets through its tetrazole ring. The nitrogen atoms in the tetrazole ring can form hydrogen bonds and coordinate with metal ions, leading to the formation of stable complexes . These interactions can modulate the activity of enzymes and receptors, contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
- 1-Methyl-5-aminotetrazole
- 5-Aminotetrazole
- 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole
Comparison: N-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)aniline is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical and biological properties . Compared to other tetrazole derivatives, it exhibits higher stability and reactivity, making it a valuable compound in various applications .
Propriétés
IUPAC Name |
N-methyl-2-(2H-tetrazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-9-7-5-3-2-4-6(7)8-10-12-13-11-8/h2-5,9H,1H3,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYFYIGOHJVYJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(E)-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole](/img/structure/B2959506.png)






![N-(2,4-difluorophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2959517.png)


![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2959524.png)



